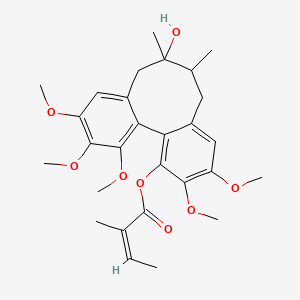
Angeloylgomisin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angeloylgomisin is a lignan compound predominantly found in the fruits of Schisandra chinensis and the roots of Angelica Dahurica. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, antiproliferative, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin involves several steps, including the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques such as silica gel, octadecyl silica gel, and Sephadex LH-20 . The extraction process typically involves the use of solvents like ethanol and water, followed by purification through high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Schisandra chinensis fruits. The fruits are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Angeloylgomisin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Angeloylgomisin has a wide range of scientific research applications, including:
Chemistry: Used in the study of lignan compounds and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, antidiabetic, and anticancer properties.
Mecanismo De Acción
Angeloylgomisin exerts its effects through various molecular targets and pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity . Additionally, this compound inhibits the activity of enzymes involved in carcinogenic metabolism, such as ornithine decarboxylase and acetylcholinesterase . It also facilitates the detoxification of specific carcinogens by converting them into non-toxic metabolites .
Comparación Con Compuestos Similares
Angeloylgomisin is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:
- Gomisin H
- Schisandrin
- (+)-Gomisin M2
- (-)-Rubschisandrin
- Schisanol
Uniqueness: this compound is unique due to its potent biological activities and its ability to activate PPAR-γ, which is not commonly observed in other lignans . This makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C28H36O8 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10- |
Clave InChI |
ZSAUXCVJDYCLRS-GDNBJRDFSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



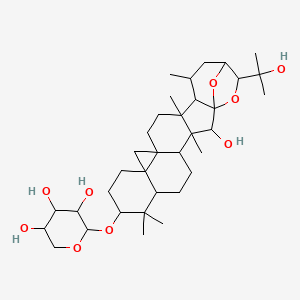
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818192.png)
![[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(3R)-3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10818203.png)
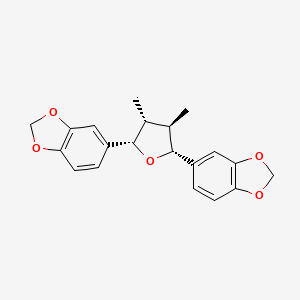
![[(1R,2S,3S,4S,5S,6R,8S,10S,13S,16R,17R,18S)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818227.png)
![(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818232.png)
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818237.png)
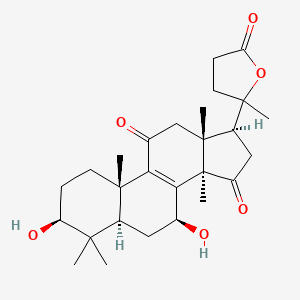
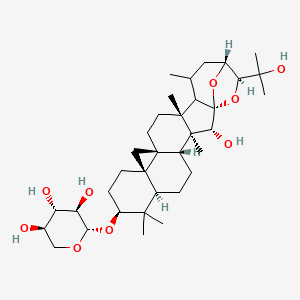
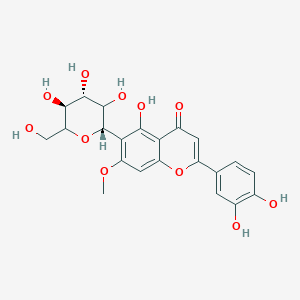
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818268.png)

![[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818273.png)
